3-(5-Methyl-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester 3-(5-Methyl-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13455373
InChI: InChI=1S/C17H26N2O2S/c1-13-7-8-15(18-10-13)22-12-14-6-5-9-19(11-14)16(20)21-17(2,3)4/h7-8,10,14H,5-6,9,11-12H2,1-4H3
SMILES: CC1=CN=C(C=C1)SCC2CCCN(C2)C(=O)OC(C)(C)C
Molecular Formula: C17H26N2O2S
Molecular Weight: 322.5 g/mol

3-(5-Methyl-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13455373

Molecular Formula: C17H26N2O2S

Molecular Weight: 322.5 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Methyl-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C17H26N2O2S
Molecular Weight 322.5 g/mol
IUPAC Name tert-butyl 3-[(5-methylpyridin-2-yl)sulfanylmethyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C17H26N2O2S/c1-13-7-8-15(18-10-13)22-12-14-6-5-9-19(11-14)16(20)21-17(2,3)4/h7-8,10,14H,5-6,9,11-12H2,1-4H3
Standard InChI Key ZRTYSXVWVRHYMK-UHFFFAOYSA-N
SMILES CC1=CN=C(C=C1)SCC2CCCN(C2)C(=O)OC(C)(C)C
Canonical SMILES CC1=CN=C(C=C1)SCC2CCCN(C2)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of three primary components:

  • Piperidine ring: A six-membered saturated heterocycle with one nitrogen atom, serving as the central scaffold.

  • tert-Butyl carbamate group: A protective group at the 1-position of the piperidine ring, enhancing solubility and stability during synthetic processes.

  • 5-Methylpyridin-2-ylsulfanylmethyl substituent: A sulfur-linked methylpyridine group at the 3-position of the piperidine ring, contributing to electronic diversity and potential bioactivity .

The molecular formula is C₁₇H₂₆N₂O₂S, with a molecular weight of 322.5 g/mol (calculated from analogs in ).

Stereochemical Considerations

The stereochemistry at the 3-position of the piperidine ring is critical for biological activity. While no enantiomeric data exist for this specific compound, related piperidine derivatives exhibit stereoselective interactions with targets such as GSK-3β and ion channels .

Synthesis and Optimization

Key Synthetic Routes

Synthesis typically involves multi-step protocols:

  • Introduction of the tert-butyl carbamate: Piperidine is protected via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

  • Sulfanylmethylation: A Mitsunobu reaction or nucleophilic substitution attaches the sulfanylmethyl group to the piperidine ring. For example, 3-hydroxymethylpiperidine may react with 2-mercapto-5-methylpyridine using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

  • Purification: Column chromatography or recrystallization ensures high purity (>95%) .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Boc ProtectionBoc₂O, DMAP, DCM, rt85–90
SulfanylmethylationDEAD, PPh₃, THF, 0°C→rt70–75
Final PurificationSilica gel chromatography (Hex/EtOAc)>95

Challenges and Solutions

  • Steric hindrance: The tert-butyl group may slow sulfanylmethylation. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (50–60°C) improves reaction kinetics .

  • Oxidation sensitivity: The thioether linkage is prone to oxidation. Conducting reactions under inert atmosphere (N₂/Ar) and adding antioxidants (e.g., BHT) mitigates degradation .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately lipophilic (logP ~2.8), soluble in DMSO (>50 mg/mL) and dichloromethane, sparingly soluble in water (<0.1 mg/mL) .

  • Stability: Stable at −20°C for >12 months. Susceptible to hydrolysis under acidic (pH <3) or basic (pH >10) conditions, releasing piperidine and tert-butanol .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 2.35 (s, 3H, CH₃-pyridine), 3.10–3.40 (m, 4H, piperidine-H), 4.05 (s, 2H, SCH₂), 7.20–7.60 (m, 3H, pyridine-H) .

  • MS (ESI+): m/z 323.2 [M+H]⁺ .

Biological Activity and Mechanisms

Enzyme Inhibition

Structural analogs demonstrate inhibitory activity against kinases (e.g., GSK-3β, IC₅₀ = 7 nM) and proteases. The 5-methylpyridine moiety may engage in π-π stacking with aromatic residues in enzyme active sites, while the sulfanylmethyl group facilitates hydrophobic interactions .

Applications in Drug Discovery

Intermediate for CNS Therapeutics

The compound serves as a precursor for dopamine D₃ receptor antagonists and serotonin reuptake inhibitors. Its tert-butyl carbamate group is cleaved in vivo to generate active amines .

Radiolabeling and Imaging

Incorporation of ¹¹C or ¹⁸F isotopes at the tert-butyl group enables positron emission tomography (PET) imaging of neurological targets .

Structural Analogs and SAR Insights

Table 2: Comparative Analysis of Piperidine Derivatives

CompoundSubstituentKey PropertyReference
3-(5-Nitro-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl esterNitropyridineEnhanced redox activity
4-(2-Chloro-thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl esterChlorothiazoleAntibacterial (MIC = 4 µg/mL)
(S)-3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl esterCyanopyridineKinase selectivity (GSK-3β IC₅₀ = 15 nM)

SAR Trends:

  • Electron-withdrawing groups (e.g., NO₂, CN) on the pyridine ring improve kinase affinity but reduce metabolic stability .

  • Bulkier substituents (e.g., tert-butyl) at the sulfanylmethyl position enhance blood-brain barrier penetration .

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